Chelator-Dependent Thermodynamic Stability: HBED-CC vs. DOTA Complexes of Gallium-68
The in vivo stability of Ga-68 radiopharmaceuticals is critically dependent on the chelator selected. The Ga-HBED-CC complex exhibits a substantially higher thermodynamic stability constant (log K GaL: 38.5) compared to the widely used Ga-DOTA complex (log K GaL: 21.3) [1]. This 17.2 log-unit difference corresponds to a stability enhancement exceeding 10¹⁷-fold. Substituting the DOTA chelating group with HBED-CC in FAPI-02 and FAPI-04 derivatives yielded robust, fast, high-yield labeling adaptable to kit formulations and improved in vivo tumor uptake and retention in murine xenograft models [1].
| Evidence Dimension | Thermodynamic stability constant (log K) for Ga³⁺ complexation |
|---|---|
| Target Compound Data | log K GaL = 38.5 (Ga-HBED-CC) |
| Comparator Or Baseline | Ga-DOTA: log K GaL = 21.3 |
| Quantified Difference | 17.2 log-unit increase (~10¹⁷-fold higher stability) |
| Conditions | In vivo stability constant determination; FAPI derivative studies in HT1080 (FAP+) cells and U87MG tumor-bearing mice |
Why This Matters
This difference quantifies why HBED-CC-based Ga-68 tracers can achieve higher tumor-to-background ratios and enable kit-based formulations, directly impacting image quality and clinical workflow efficiency relative to DOTA-based alternatives.
- [1] [68Ga]Ga-HBED-CC-FAPI Derivatives with Improved Radiolabeling and Specific Tumor Uptake. Mol Pharm. 2023;20(4):2159-2169. View Source
